
7-(Bromomethyl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Bromomethyl)-1H-indazole is a chemical compound belonging to the indazole family, characterized by a bromomethyl group attached to the seventh position of the indazole ring. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The bromomethyl group introduces reactivity that makes this compound valuable in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-1H-indazole typically involves the bromination of 1H-indazole derivatives. One common method includes the reaction of 1H-indazole with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. This method ensures selective bromination at the methyl group attached to the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters like temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products:
- Substitution reactions yield various substituted indazoles.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield methyl-substituted indazoles.
Wissenschaftliche Forschungsanwendungen
7-(Bromomethyl)-1H-indazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Medicine: Explored for its role in the synthesis of compounds with therapeutic properties, such as enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 7-(Bromomethyl)-1H-indazole depends on its specific application. In biological systems, the bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules like DNA, proteins, and enzymes. This interaction can inhibit the function of these biomolecules, leading to potential therapeutic effects such as anticancer activity.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-1H-indazole: Similar structure but with the bromomethyl group at the first position.
2-(Bromomethyl)-1H-indazole: Bromomethyl group at the second position.
4-(Bromomethyl)-1H-indazole: Bromomethyl group at the fourth position.
Uniqueness: 7-(Bromomethyl)-1H-indazole is unique due to the specific positioning of the bromomethyl group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H7BrN2 |
|---|---|
Molekulargewicht |
211.06 g/mol |
IUPAC-Name |
7-(bromomethyl)-1H-indazole |
InChI |
InChI=1S/C8H7BrN2/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4H2,(H,10,11) |
InChI-Schlüssel |
PHTMCNGERFONJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)CBr)NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11891670.png)
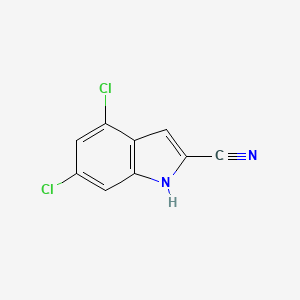



![2-Methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11891691.png)
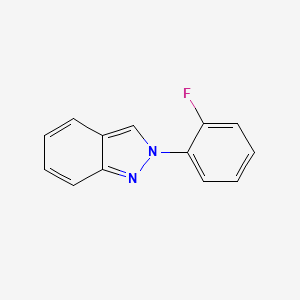
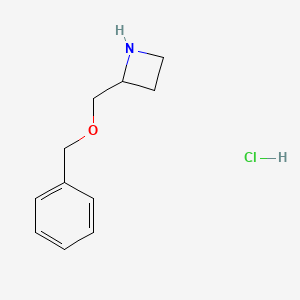
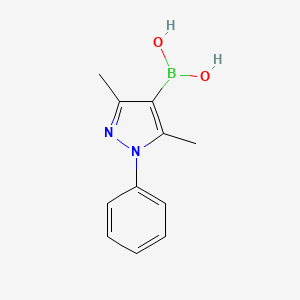
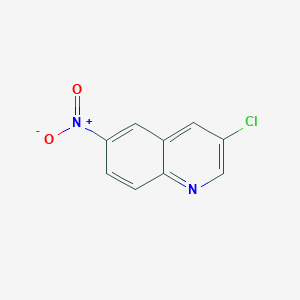

![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B11891737.png)
